2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

Physicochemical profiling Ionization constant Benzoic acid derivatives

2-(Benzyloxy)-3-bromo-5-methylbenzoic acid (CAS 2413441-13-9; MFCD32707141) is a trisubstituted benzoic acid derivative bearing a benzyloxy group at the 2-position, bromine at the 3-position, and a methyl group at the 5-position on the aromatic ring. Its molecular formula is C15H13BrO3 with a molecular weight of 321.17 g·mol⁻¹.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
CAS No. 2413441-13-9
Cat. No. B6292840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-bromo-5-methylbenzoic acid
CAS2413441-13-9
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
InChIKeyQYWJHSOWQVSLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid (CAS 2413441-13-9): Core Identity for Procurement Decisions


2-(Benzyloxy)-3-bromo-5-methylbenzoic acid (CAS 2413441-13-9; MFCD32707141) is a trisubstituted benzoic acid derivative bearing a benzyloxy group at the 2-position, bromine at the 3-position, and a methyl group at the 5-position on the aromatic ring . Its molecular formula is C15H13BrO3 with a molecular weight of 321.17 g·mol⁻¹ [1]. The compound was first indexed in PubChem in May 2020 and is supplied by multiple reputable vendors at purities of 95–98% for research use . The specific 2,3,5-substitution pattern distinguishes it from other benzyloxy-bromo-methylbenzoic acid regioisomers in both physicochemical properties and synthetic utility, making structural confirmation essential before procurement.

Why 2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid Cannot Be Replaced by In-Class Analogs Without Verification


Benzyloxy-bromo-methylbenzoic acid derivatives share the identical molecular formula (C15H13BrO3, MW 321.16–321.17) but differ fundamentally in the position of substituents . For example, 2-(benzyloxy)-5-bromo-3-methylbenzoic acid (CAS 1566442-39-4) places bromine at the 5-position instead of the 3-position, altering the electronic environment for cross-coupling reactions and potentially changing both the site and efficiency of palladium-catalyzed transformations [1]. The phenol analog 3-bromo-2-hydroxy-5-methylbenzoic acid (CAS 17746-75-7) carries a free hydroxyl instead of a benzyloxy group, resulting in a substantially different acidity profile (pKa 2.65 vs 3.17), hydrogen-bonding capacity, and solubility . Even the methyl ester derivative (CAS 2432848-62-7), which has been explicitly employed as a key intermediate in the synthesis of BTK inhibitors with low-nanomolar IC50 values, lacks the free carboxylic acid required for direct amide coupling or salt formation [2]. Each of these differences means that swapping the compound without experimental validation risks altered reaction outcomes, different pharmacokinetic properties if used in a bioactive scaffold, or failed downstream syntheses.

Quantitative Differentiation Evidence for 2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid (CAS 2413441-13-9) Against Closest Analogs


pKa Differentiation: 2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid vs 3-Bromo-2-hydroxy-5-methylbenzoic Acid

The target compound exhibits a predicted pKa of 3.17±0.36, compared to 2.65±0.14 for its phenol analog 3-bromo-2-hydroxy-5-methylbenzoic acid (CAS 17746-75-7) . This 0.52-unit difference reflects the electron-donating effect of the benzyloxy substituent versus the free hydroxyl, resulting in a weaker acid for the target compound. At pH 7.4, both compounds are >99% ionized, but at formulation-relevant intermediate pH values (e.g., pH 4–5), the ionization difference becomes significant for solubility and partitioning behavior .

Physicochemical profiling Ionization constant Benzoic acid derivatives

Lipophilicity Contrast: LogP of 2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid vs Phenol Analog

The target compound has a computed XLogP3-AA value of 4.0 [1], while the phenol analog 3-bromo-2-hydroxy-5-methylbenzoic acid has a reported LogP of approximately 3.26 [2]. This ΔLogP of ~0.74 units indicates that the benzyloxy group confers substantially higher lipophilicity than a free hydroxyl. In practical terms, the target compound is predicted to partition ~5.5-fold more into octanol than the phenol analog, affecting membrane permeability, organic-solvent extraction efficiency, and chromatographic retention.

Lipophilicity Drug-likeness Partition coefficient

Regioisomeric Differentiation: 2,3,5- vs 2,5,3-Substitution Pattern and Synthetic Vector Control

The target compound places bromine at the 3-position and methyl at the 5-position, whereas its closest regioisomer 2-(benzyloxy)-5-bromo-3-methylbenzoic acid (CAS 1566442-39-4) reverses these positions (bromine at 5, methyl at 3) . Both share identical molecular weight (321.16 g·mol⁻¹) and formula, yet the different bromine position directly dictates the vector of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. The 3-bromo configuration in the target compound positions the reactive halide ortho to the benzyloxy group and meta to the methyl group, creating a distinct steric and electronic environment that can alter coupling rates and regiochemical outcomes compared to the 5-bromo isomer [1]. The methyl ester of the target compound (CAS 2432848-62-7) has been explicitly reported as a key intermediate for BTK inhibitor synthesis, with the 3-bromo position enabling efficient palladium-catalyzed diversification to yield derivatives with IC50 values in the low nanomolar range [2].

Regioselectivity Cross-coupling Structure-activity relationship

Functional Group Differentiation: Free Carboxylic Acid vs Methyl Ester for Divergent Downstream Chemistry

The target compound bears a free carboxylic acid (COOH), whereas its methyl ester analog methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate (CAS 2432848-62-7, MW 335.19) carries a methyl ester [1]. This 14-Da mass difference corresponds to a fundamentally different reactivity profile: the free acid enables direct amide coupling with amines via standard activating agents (e.g., EDC, HATU) without a hydrolysis step, while the ester requires saponification before similar transformations [2]. Conversely, the ester is preferred for reactions that require protection of the carboxylic acid, such as Grignard additions or selective reductions. The acid form also permits salt formation for purification or formulation, which is not directly accessible from the ester [2].

Synthetic intermediate Amide coupling Functional group interconversion

Vendor Purity and Quality Documentation: 98% vs 95% Baseline for Reproducible Research

The target compound is available at 98% purity from multiple vendors including Bidepharm and Leyan, which provide batch-specific QC documentation (NMR, HPLC, GC) . AKSci supplies the compound at a minimum purity specification of 95% . In comparison, the demethyl analog 2-(benzyloxy)-3-bromobenzoic acid (CAS 1293226-94-4) is listed at 97–98% purity from vendors . While both compounds can be sourced at comparable purity, the 98% specification for the target compound with documented analytical characterization reduces the risk of unidentified impurities interfering with sensitive catalytic reactions (e.g., palladium-catalyzed couplings where trace metal scavengers or halogenated byproducts can poison catalysts) .

Quality assurance Purity specification Batch consistency

When to Select 2-(Benzyloxy)-3-bromo-5-methylbenzoic Acid (CAS 2413441-13-9) Over Analogs: Evidence-Based Scenarios


Medicinal Chemistry: BTK-Targeted Library Synthesis Requiring a 3-Bromo-5-Methyl Scaffold with Protected Phenol

Researchers pursuing Bruton's tyrosine kinase (BTK) inhibitors or related kinase programs that require a 3-bromo substituent for palladium-catalyzed diversification should prioritize this compound. The 3-bromo position, as documented in the methyl ester analog literature, enables efficient cross-coupling to generate low-nanomolar BTK inhibitors [1]. The free carboxylic acid allows direct amide coupling for library expansion without a preliminary hydrolysis step, and the benzyloxy group serves as a latent phenol that can be unveiled by hydrogenolysis at the optimal synthetic stage [2].

Synthetic Methodology: Orthogonal Protection Strategy Using Benzyloxy as a Masked Phenol in Multi-Step Synthesis

When a synthetic route requires a phenolic oxygen to be protected through multiple steps involving basic, nucleophilic, or organometallic conditions, the benzyloxy group provides orthogonal stability that a free hydroxyl (as in 3-bromo-2-hydroxy-5-methylbenzoic acid, pKa 2.65) cannot match . The higher pKa (3.17) of the target compound also means the carboxylic acid is less acidic than the phenol analog, reducing competing deprotonation during base-sensitive transformations .

Process Chemistry: Direct Amide Coupling Without Ester Hydrolysis

For scale-up or parallel synthesis workflows where operational simplicity is paramount, the free carboxylic acid eliminates the saponification step required when using the methyl ester analog. This reduces cycle time, avoids strongly basic conditions that could promote epimerization or benzyloxy cleavage, and simplifies purification [3]. The 98% purity with batch QC documentation provides a reliable starting point for GLP or GMP-adjacent process development .

Physicochemical Optimization: Enhanced Lipophilicity for Membrane Permeability or Organic-Phase Reactivity

With an XLogP3-AA of 4.0, the target compound is approximately 5.5-fold more lipophilic than its phenol analog (LogP ~3.26) [4][5]. This property is advantageous when designing building blocks intended for hydrophobic enzyme binding sites, or when the compound must be extracted into organic solvents during workup. The benzyloxy group contributes to this lipophilicity without introducing additional hydrogen-bond donors that could compromise membrane permeability.

Quote Request

Request a Quote for 2-(Benzyloxy)-3-bromo-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.